molecular formula C7H3F3N2O4 B042144 3,5-Dinitrobenzotrifluoride CAS No. 401-99-0

3,5-Dinitrobenzotrifluoride

Cat. No. B042144
CAS RN: 401-99-0
M. Wt: 236.1 g/mol
InChI Key: QZADIXWDDVQVKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dinitrobenzotrifluoride-related compounds often involves multi-step chemical processes. For instance, 3,5-Dinitrobenzonitrile, a compound with a closely related structure, was synthesized through nitration, esterification, amination, and dehydration starting from benzoic acid, highlighting the complex synthetic routes that might be applicable to 3,5-Dinitrobenzotrifluoride as well (Jia Si-yuan, 2009).

Molecular Structure Analysis

Studies on compounds related to 3,5-Dinitrobenzotrifluoride, such as coordination polymers incorporating 3,5-dinitrobenzoic acid, reveal the impact of solvent-dependent coordination on molecular structure. For example, coordination polymers with 3,5-dinitrobenzoic acid exhibit varying structural patterns based on the solvent used in synthesis, indicating solvent's crucial role in determining the final molecular architecture (V. Pedireddi & S. Varughese, 2004).

Chemical Reactions and Properties

The reactivity of 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides with phenols in the presence of potassium carbonate was explored, revealing insights into the relative mobility of the nitro group and fluorine atom in these compounds. This study underscores the significance of the structural configuration on the chemical reactivity and properties of such compounds (I. A. Khalfina & V. M. Vlasov, 2002).

Physical Properties Analysis

The investigation of physical properties often requires a comprehensive understanding of a compound's molecular structure. Studies on related compounds, such as the synthesis and characterization of 3,5-Dinitrobenzonitrile, provide a foundational understanding that can be applied to analyze the physical properties of 3,5-Dinitrobenzotrifluoride, including its thermal stability and solubility characteristics (Jia Si-yuan, 2009).

Chemical Properties Analysis

The chemical properties of 3,5-Dinitrobenzotrifluoride and related compounds can be elucidated through studies on their reactivity and interaction with other chemicals. For instance, the formation of Meisenheimer-type σ-complexes with various nucleophiles in solution demonstrates the chemical versatility and reactivity of such compounds, providing a window into the chemical behavior of 3,5-Dinitrobenzotrifluoride (M. I. Foreman & R. Foster, 1969).

Scientific Research Applications

Application 1: Determination of Free Amino Acids in Chinese Jujube Date

  • Summary of the Application : Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination of 20 free amino acids in Chinese jujube date .
  • Methods of Application : The MS/MS conditions, choice of mobile phase, the extraction process, and matrix effects were studied with a view to a method of optimization .
  • Results or Outcomes : The limits of detection for measurement of the amino acids ranged from 0.8 to 600.0 μg L −1. The correlation coefficients (r 2 ≥0.9947) indicated good correlation between the concentrations of amino acids and the peak areas for the CNBF-derivatives .

Application 2: Synthesis of Aromatic Diamine Monomer

  • Summary of the Application : 3,5-Dinitrobenzotrifluoride was used in the synthesis of 4,4′- bis (3-amino-5-trifluoromethyl phenoxy)-biphenyl, an aromatic diamine monomer .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis are not detailed in the source .

Application 3: Internal Standard for Soil Extracts Analysis

  • Summary of the Application : 3,5-Dinitrobenzotrifluoride was used as an internal standard during the determination of ethalfluralin and trifluralin in soil extracts by negative chemical ionization mass spectrometry .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the analysis are not detailed in the source .

Application 4: Formation of Meisenheimer-type σ-complexes

  • Summary of the Application : 3,5-Dinitrobenzotrifluoride forms Meisenheimer-type σ-complexes with various nucleophiles in solution and has been studied by nuclear magnetic resonance spectroscopy .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the study are not detailed in the source .

Application 5: Determination of Ethalfluralin and Trifluralin in Soil Extracts

  • Summary of the Application : 3,5-Dinitrobenzotrifluoride was used as an internal standard during the determination of ethalfluralin and trifluralin in soil extracts by negative chemical ionization mass spectrometry .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the analysis are not detailed in the source .

Application 6: Formation of Meisenheimer-type σ-complexes

  • Summary of the Application : 3,5-Dinitrobenzotrifluoride forms Meisenheimer-type σ-complexes with various nucleophiles in solution and has been studied by nuclear magnetic resonance spectroscopy .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of the study are not detailed in the source .

Safety And Hazards

3,5-Dinitrobenzotrifluoride is a flammable solid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,3-dinitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADIXWDDVQVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193142
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
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Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrobenzotrifluoride

CAS RN

401-99-0
Record name 3,5-Dinitrobenzotrifluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
Source EPA DSSTox
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Record name α,α,α-trifluoro-3,5-dinitrotoluene
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Record name 3,5-Dinitrobenzotrifluoride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
KK Pitzer, KA Werbovetz, JJ Brendle… - Journal of medicinal …, 1998 - ACS Publications
Desnitro analogues of 4-chloro-3,5-dinitrobenzotrifluoride (chloralin) (2), an in vitro microtubule inhibitor of several Leishmania species, have been synthesized from 2-halo-5-(…
Number of citations: 26 pubs.acs.org
T Shi, T Tang, K Qian, F Wang, J Li, Y Cao - Analytica chimica acta, 2009 - Elsevier
This work presents an high-performance liquid chromatography method for the determination of amino acids after precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride (…
Number of citations: 42 www.sciencedirect.com
HOM Al-Howsaway, MF Fathalla… - Journal of Chemical …, 2007 - journals.sagepub.com
N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives were prepared by anilino-dechlorination of 4-chloro-3, 5-dinitrobenzotrifluoride. IR, UV and 1 H NMR studies suggested an …
Number of citations: 17 journals.sagepub.com
K Qian, T Tang, T Shi, F Wang, J Li, Y Cao - Analytica Chimica Acta, 2009 - Elsevier
A pre-column derivatization high-performance liquid chromatographic method for glyphosate analysis has been developed. Derivatization of glyphosate was performed with 4-chloro-3,5…
Number of citations: 122 www.sciencedirect.com
JJ D'Amico, CC Tung, WE Dahl - The Journal of Organic …, 1977 - ACS Publications
JV-Alkyl-JV-p-tolueiiesulfonyl-2, 4, 6-trmitrobenzenesulfen-amides. A solution of 3.5 mmol of 2, 4, 6-trinitrobenzenesulfenyl chlo-ride in 10 ml of benzene was added to a magnetically …
Number of citations: 12 pubs.acs.org
QB Lin, LL Che, J Guo, RZ Wang - Food analytical methods, 2014 - Springer
Ultrahigh-performance liquid chromatography tandem mass spectrometry with 4-chloro-3,5-dinitrobenzotrifluoride (CNBF) derivatization was developed for simultaneous determination …
Number of citations: 10 link.springer.com
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1976 - ACS Publications
The reaction of sodium or triethylamine salts of disubstituted dithiocarbamic acids with 4-chloro-3, 5-dinitrobenzotrifluoride afforded the unexpected novel title compounds (4-9). The …
Number of citations: 24 pubs.acs.org
JJ D'Amico, CC Tung, WE Dahl… - The Journal of Organic …, 1977 - ACS Publications
The reaction of potassium ethyl or isopropyl dithiocarbonate with 4-chloro-3, 5-dinitrobenzotrifluoride afforded l, 6-dinitro-3, 8-bis (trifluoromethyl) thianthrene (1). Depending on reaction …
Number of citations: 12 pubs.acs.org
EM Lee, SY Gwon, YA Son, SH Kim - Spectrochimica Acta Part A …, 2013 - Elsevier
The interaction between carbazole and 2-chloro-3,5-dinitrobenzotrifluoride-ethylamines, (mono-, di-, and triethylamine) charge-transfer complex in DMSO was studied using …
Number of citations: 5 www.sciencedirect.com
BHM Asghar, MF Fathalla… - International Journal of …, 2009 - Wiley Online Library
The solvent effect on a nucleophilic substitution reaction of 2‐ and 4‐chloro‐3,5‐dinitrobenzotrifluoride with substituted anilines was studied in methanol, acetonitrile, and toluene at 25C…
Number of citations: 16 onlinelibrary.wiley.com

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